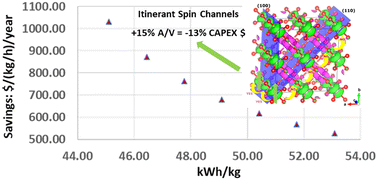How advances in theoretical chemistry meet industrial expectations in electrocatalysts for water splitting
Catalysis Science & Technology Pub Date: 2023-09-22 DOI: 10.1039/D3CY00797A
Abstract
Fundamental knowledge about heterogeneous catalysis has significantly advanced in the last few years due to the awareness of the role of non-weakly correlated electrons in open-shell magnetic catalysts, and their degrees of freedom (charge, spin, orbital and structure). Such recognition represents a paradigm shift, because it proves the existence of non-linear oscillations with orbital filling, and also feasible deviations from the Bell–Evans–Polanyi (BEP) principle. By including all the relevant quantum interactions, orbital engineering seeks to identify potentially successful catalysts aprioristically by first principles. The approach does not include nor admit shortcuts. Two steps are needed to narrow down the synthetic quest for optimal catalysts (via orbital configurations), to boost and, concomitantly, fully understand catalytic activities: 1) obtaining the electronic properties, bond topology, populations, magnetic (spin–orbital ordering) structure to infer stability and reactivity, and 2) achieving complete mechanistic insights. Thus, quantum chemistry can be a powerful tool to reinforce traditional industrial developments in water electrolysis and accelerate catalytic designs by implementing physical rationality, while reducing considerably time and waste. This perspective intends to clarify the electrocatalytic challenges in using water electrolysers (WEL), and the advanced computational approaches to tackle them from the perspective of industrial needs.


Recommended Literature
- [1] Crystal forms of rifaximin and their effect on pharmaceutical properties
- [2] The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
- [3] Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction
- [4] Symmetry and polar-π effects on the dynamics of enshrouded aryl-alkyne molecular rotors†
- [5] Real-time monitored photocatalytic activity and electrochemical performance of an rGO/Pt nanocomposite synthesized via a green approach†
- [6] Effect of alloying on thermal conductivity and thermoelectric properties of CoAsS and CoSbS
- [7] Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
- [8] Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†
- [9] First-principles calculations on the deposition behavior of LixNay (x + y ≤ 5) clusters during the hybrid storage of Li and Na atoms on graphene†
- [10] Synthesis, characterization and electrochemistry of rhodium(iii) complexes of meso-substituted [14]tribenzotriphyrin(2.1.1)†

Journal Name:Catalysis Science & Technology
Research Products
-
(dimethoxymethyl)dimethylamine
CAS no.: 4637-24-5
-
CAS no.: 102-09-0
-
CAS no.: 3254-89-5
-
CAS no.: 57-56-7
-
CAS no.: 107-80-2
-
1-beta-D-Arabinofuranosyluracil
CAS no.: 3083-77-0
-
CAS no.: 348-67-4









